molecular formula C10H21ClN2O2 B1455679 Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride CAS No. 1257849-40-3

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride

Cat. No. B1455679
CAS RN: 1257849-40-3
M. Wt: 236.74 g/mol
InChI Key: HFQTWFLIVTUBCH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as a reactant for the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride” would depend on its specific molecular structure. Unfortunately, the retrieved data does not provide specific information about its properties .

Scientific Research Applications

Synthesis of Antitubercular Agents

This compound is utilized in the synthesis of novel antitubercular agents. Tuberculosis (TB) remains a leading cause of death worldwide, and the development of new drugs is crucial due to the emergence of multi-drug resistant strains of the TB-causing bacteria, Mycobacterium tuberculosis. Researchers use Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride as a building block to create molecules that can inhibit the growth of these bacteria .

Aminopyrazine Inhibitors

Aminopyrazines are a class of compounds that have shown promise in inhibiting various enzymes and receptors. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride serves as a reactant in the synthesis of these inhibitors, which have potential applications in treating diseases such as cancer and inflammatory disorders .

Protein Kinase D Inhibitors

Protein Kinase D (PKD) plays a significant role in several cellular processes, including cancer progression and immune responses. The compound is used to synthesize naphthyridine-based PKD inhibitors, which could lead to the development of new therapeutic agents for diseases where PKD is implicated .

Asymmetric Hydrogenation Catalysts

In the field of organic chemistry, asymmetric hydrogenation is a critical reaction for producing chiral molecules. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is used to create scalable catalysts that can facilitate this reaction, particularly for sterically demanding aryl enamides .

Milrinone Analogs

Milrinone is a medication used to treat heart failure. Researchers use Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride to synthesize analogs of Milrinone to study their effects on intracellular calcium increase in cardiac cells. This research could lead to the development of improved treatments for heart conditions .

Quorum Sensing Modulators

Quorum sensing is a process by which bacteria communicate and coordinate their behavior. Modulating this process can disrupt bacterial colonies and biofilm formation, which is a promising strategy for combating bacterial infections. The compound is used in the synthesis of quorum sensing modulators, which could lead to new antibacterial therapies .

Tetrahydronaphthalene Derivatives

Tetrahydronaphthalene is a scaffold found in many biologically active compounds. Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is used in the synthesis of these derivatives, which have applications in drug discovery and development for various therapeutic areas .

Chemical Structure Studies

The compound’s structure allows it to be used in studies aimed at understanding chemical interactions and bonding. This fundamental research can provide insights into the design of new molecules with specific properties for use in a wide range of scientific applications .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and application of this compound would depend on its specific properties and potential uses. Given its role as a reactant in the synthesis of various derivatives , it could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQTWFLIVTUBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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